molecular formula C12H9N B11914971 4H-Cyclopenta[b]quinoline CAS No. 268-84-8

4H-Cyclopenta[b]quinoline

Cat. No.: B11914971
CAS No.: 268-84-8
M. Wt: 167.21 g/mol
InChI Key: UDQOWGWWASNVHA-UHFFFAOYSA-N
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Description

4H-Cyclopenta[b]quinoline is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta[b]quinoline typically involves multi-step reactions. One common method is the palladium-catalyzed cascade reaction, which combines aza-Wacker and Povarov reactions. This method efficiently converts anilines and 1,6-dienes into hexahydro-cyclopenta[b]quinolines under optimized conditions, yielding up to 79% with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing similar palladium-catalyzed reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4H-Cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[b]quinoline involves its interaction with molecular targets such as DNA and enzymes. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, it can inhibit enzymes like tyrosine kinases, topoisomerase, and tubulin polymerization, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 4H-Cyclopenta[b]quinoline stands out due to its fused cyclopentane-quinoline structure, which imparts unique chemical properties and biological activities.

Properties

CAS No.

268-84-8

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

4H-cyclopenta[b]quinoline

InChI

InChI=1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8,13H

InChI Key

UDQOWGWWASNVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C3N2

Origin of Product

United States

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